molecular formula C14H14N4S B5738670 4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B5738670
M. Wt: 270.35 g/mol
InChI Key: PIUYWKFSDWVACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, also known as BTP-2, is a small molecule inhibitor of inositol 1,4,5-trisphosphate receptors (IP3Rs). It has been widely used in scientific research to investigate the role of IP3Rs in various physiological and pathological processes.

Mechanism of Action

4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine binds to the IP3-binding domain of IP3Rs, preventing the binding of IP3 and subsequent calcium release. It has been shown to be a highly selective inhibitor of IP3Rs, with little effect on other calcium channels or receptors.
Biochemical and physiological effects:
4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as modulate synaptic plasticity and neuronal excitability in the brain. It has also been shown to have anti-inflammatory effects in various models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in lab experiments is its high selectivity for IP3Rs, which allows for specific modulation of IP3R-mediated calcium signaling. However, one limitation is its relatively low potency, which may require higher concentrations or longer incubation times to achieve the desired effect.

Future Directions

There are several potential future directions for research involving 4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. One area of interest is the development of more potent and selective IP3R inhibitors, which could be used to further elucidate the role of IP3Rs in various physiological and pathological processes. Another area of interest is the use of 4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, 4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine could be used as a tool to investigate the role of IP3Rs in various disease models, such as Alzheimer's disease or Parkinson's disease.

Synthesis Methods

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves several steps, including the reaction of 2-methylimidazole with 2-bromoacetophenone, followed by the condensation with 2-aminothiophenol. The resulting intermediate is then reacted with 2,3-dichloropyrimidine in the presence of a base to yield 4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine.

Scientific Research Applications

4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been used in a variety of scientific research applications, including the study of calcium signaling, synaptic plasticity, and cancer biology. It has been shown to inhibit IP3R-mediated calcium release from the endoplasmic reticulum, leading to a decrease in intracellular calcium levels. This, in turn, can affect various cellular processes, such as gene expression, cell proliferation, and apoptosis.

properties

IUPAC Name

4-(2-methylimidazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-9-15-6-7-18(9)13-12-10-4-2-3-5-11(10)19-14(12)17-8-16-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUYWKFSDWVACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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